Ferric subsulfate

概要

説明

It is primarily used as a styptic or hemostatic agent to control bleeding after superficial skin biopsies . This compound has a long history of use in medical and dental applications due to its effectiveness in promoting hemostasis.

準備方法

Synthetic Routes and Reaction Conditions: Ferric subsulfate is prepared by reacting ferrous sulfate with sulfuric acid and nitric acid. The process involves the following steps :

- Add 55 mL of sulfuric acid to 800 mL of water in a porcelain dish and heat to nearly 100°C.

- Add 75 mL of nitric acid and mix.

- Divide 1045 g of ferrous sulfate into four portions and add them one at a time to the hot liquid, stirring after each addition until effervescence ceases.

- If the solution turns black, add a few drops of nitric acid with heating and stirring until red fumes cease to be evolved.

- Boil the solution until it assumes a red color and is free from nitrate.

- Cool the solution and add enough water to make the total volume 1000 mL.

- Filter the solution if necessary until it is clear.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The solution is typically stored in airtight containers at temperatures above 22°C to prevent crystallization .

化学反応の分析

Types of Reactions: Ferric subsulfate undergoes various chemical reactions, including:

Oxidation: this compound can oxidize organic compounds, making it useful in certain chemical processes.

Reduction: It can be reduced to ferrous sulfate under specific conditions.

Substitution: this compound can participate in substitution reactions where sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with barium chloride can lead to the formation of barium sulfate and ferric chloride.

Major Products Formed:

Oxidation: Organic compounds are oxidized to their corresponding oxides.

Reduction: Ferrous sulfate is formed.

Substitution: Barium sulfate and ferric chloride are produced.

科学的研究の応用

Ferric subsulfate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and processes.

Biology: this compound is employed in histological staining techniques to visualize tissues and cells.

Medicine: It is widely used as a hemostatic agent in surgical and dental procedures to control bleeding.

Industry: this compound is used in water treatment processes to remove impurities and contaminants

作用機序

Ferric subsulfate is often compared with other hemostatic agents such as silver nitrate and aluminum chloride . Here are some key points of comparison:

Silver Nitrate: Both this compound and silver nitrate are used for their hemostatic properties. this compound tends to cause less pain upon application and has a lower incidence of pigmentary changes.

Aluminum Chloride: Similar to this compound, aluminum chloride is used to control bleeding. This compound is generally preferred for its rapid action and effectiveness in forming a stable coagulum.

類似化合物との比較

- Silver nitrate

- Aluminum chloride

- Zinc chloride

Ferric subsulfate stands out due to its unique combination of rapid hemostatic action, minimal pain upon application, and lower risk of pigmentary changes compared to other agents.

生物活性

Ferric subsulfate, particularly in its formulation known as Monsel's solution, is a compound widely used for its hemostatic properties in various medical fields, including obstetrics, dentistry, and surgery. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical applications, and relevant research findings.

Chemical Composition and Properties

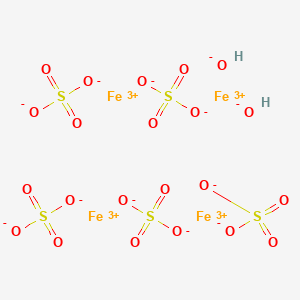

This compound is a trivalent iron compound represented by the formula . It is characterized by its acidic nature (pH < 1) and is produced by reacting ferric sulfate with sulfuric acid and nitric acid. The compound's strong acidity contributes to its biological activity, particularly in protein denaturation and coagulation processes.

The hemostatic effect of this compound is primarily attributed to:

- Protein Denaturation : The acidic environment facilitates the denaturation of blood proteins such as fibrinogen, leading to agglutination.

- Formation of Ferric-Ion Complexes : Ferric ions interact with blood proteins to form complexes that occlude capillary orifices, effectively stopping bleeding.

- Antimicrobial Properties : this compound exhibits antibacterial activity against various oral pathogens, enhancing its utility in dental applications.

Clinical Applications

This compound has been utilized in several clinical settings:

- Obstetrics : Used to control hemorrhage during cesarean deliveries.

- Dentistry : Employed as a pulpotomy medicament and as a hemostatic agent during dental procedures.

- Surgery : Applied in controlling hepatic bleeding and other surgical contexts.

Hemostatic Efficacy

A study comparing the hemostatic effects of ferric sulfate with traditional suturing techniques demonstrated that ferric sulfate significantly reduced hemostasis time. In an animal model involving Wistar rats, different concentrations (5%, 10%, 15%, 25%, and 50%) were tested:

| Concentration | Hemostasis Time (seconds) | Pathological Grade |

|---|---|---|

| 5% | 120 ± 10 | Grade 1 (100%) |

| 10% | 100 ± 8 | Grade 1 (100%) |

| 15% | 90 ± 5 | Grade 1 (100%) |

| 25% | 80 ± 7 | Grade 2 (70%) |

| 50% | 70 ± 6 | Grade 2 (80%) |

| Suturing | 150 ± 12 | Grade 1 (100%) |

This study indicated that all concentrations of ferric sulfate achieved complete hemostasis faster than suturing, with statistical significance (P < 0.001) .

Pain and Side Effects

A comparative study of this compound with silver nitrate and aluminum chloride assessed pain response and pigmentary changes. Results showed that while this compound had a lower pain response compared to silver nitrate, it was associated with a higher incidence of pigmentary changes:

| Solution | Median Pain Score (IQR) | Pigmentary Change (%) |

|---|---|---|

| This compound | 1.50 (0.00–3.50) | 25% |

| Aluminum Chloride | 1.00 (0.50–6.00) | 17% |

| Silver Nitrate | 6.00 (4.50–6.50) | 50% |

These findings highlight the importance of considering both efficacy and patient comfort when selecting hemostatic agents .

Antibacterial Activity

This compound has demonstrated antibacterial efficacy comparable to chlorhexidine against various oral microorganisms, including Staphylococcus aureus and Candida albicans. This property enhances its application in dental procedures where infection control is critical .

特性

IUPAC Name |

iron(3+);dihydroxide;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.5H2O4S.2H2O/c;;;;5*1-5(2,3)4;;/h;;;;5*(H2,1,2,3,4);2*1H2/q4*+3;;;;;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPKWKCLDUOTMP-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4H2O22S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893846 | |

| Record name | Ferric subsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310-45-8 | |

| Record name | Ferric subsulfate [USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric subsulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ferric subsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dihydroxide pentakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SUBSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ8WS6V8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。